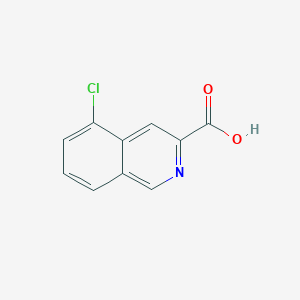

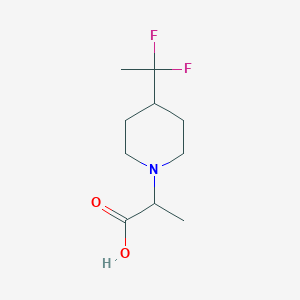

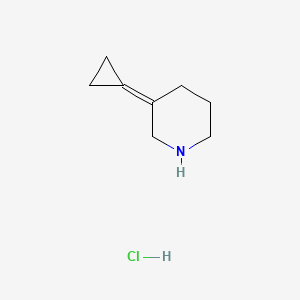

3-Ethyl-2-fluoropentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of amines, such as 3-Ethyl-2-fluoropentan-1-amine, can involve several methods . These include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques . These include structure search tools, automated solution tools for small molecule structures, and mass spectrometry-based structural elucidation techniques .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be computed using various tools . These properties include the molecular weight, theoretical pI, amino acid composition, atomic composition, and others .Scientific Research Applications

Catalytic Hydrodefluorination

One of the applications of compounds related to 3-ethyl-2-fluoropentan-1-amine is in the catalytic hydrodefluorination of C(sp3)-F bonds. A study demonstrated the room-temperature catalytic hydrodefluorination of the strong C(sp3)-F bonds in benzotrifluorides and fluoropentane, using Et3Si[B(C6F5)4] and Et3SiH as the source of H. This process converts fluropentane to pentane, highlighting the ability to cleave strong carbon-fluorine bonds at room temperature, which is significant for organic synthesis and the modification of fluorinated organic compounds (Scott, Çelenligil-Çetin, & Ozerov, 2005).

Synthesis of Medical Intermediates

Another study focused on the synthesis of 2-alkoxypentan-3-amine hydrochloride, aiming to create important medical intermediates. This process involved ethyl lactate and halogenated hydrocarbon as starting materials, transformed through several steps including alkylation, Grignard reaction, reduction, amination, and salt-forming. The study reported total yields for the synthesized compounds, demonstrating the importance of these intermediates in medical research (Zhang, 2009).

Fluorine Chemistry in Organic Synthesis

Further research in the domain of organic fluorine chemistry involved the reaction of ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate with primary amines to produce a series of β-fluoropyrrole derivatives. This study highlights the application of fluorine chemistry in generating novel organic compounds, demonstrating the less bulky nature of the primary amine, the higher the resultant yield. This finding is crucial for the development of fluorinated compounds in pharmaceuticals and agrochemicals (Kim et al., 2007).

Safety and Hazards

properties

IUPAC Name |

3-ethyl-2-fluoropentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16FN/c1-3-6(4-2)7(8)5-9/h6-7H,3-5,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSHGRNITPUOLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Chloropyrimidin-4-yl)amino]propanoic acid](/img/structure/B1473980.png)

![6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B1473985.png)

![(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474000.png)